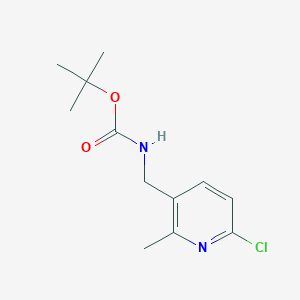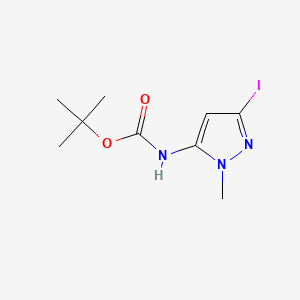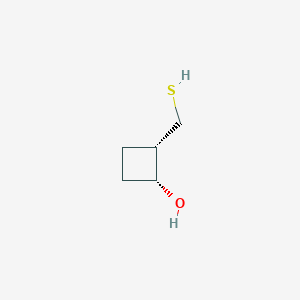
rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol” is a chiral compound with a cyclobutane ring substituted with a sulfanylmethyl group and a hydroxyl group The term “rac-” indicates that it is a racemic mixture, containing equal amounts of both enantiomers (1R,2S) and (1S,2R)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes.
Introduction of Sulfanylmethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclobutane ring is replaced by a sulfanylmethyl group.
Hydroxyl Group Addition: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the sulfanylmethyl group or the hydroxyl group.
Substitution: Various substitution reactions can occur at the sulfanylmethyl group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like thiols, amines, or halides under suitable conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition Studies: Potential use in studying enzyme inhibition mechanisms.
Medicine
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol would depend on its specific application. In enzyme inhibition, for example, it may interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol: The non-racemic form of the compound.
Cyclobutanol: A simpler compound with only a hydroxyl group on the cyclobutane ring.
2-(Sulfanylmethyl)cyclobutane: A compound with only the sulfanylmethyl group on the cyclobutane ring.
Properties
Molecular Formula |
C5H10OS |
|---|---|
Molecular Weight |
118.20 g/mol |
IUPAC Name |
(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H10OS/c6-5-2-1-4(5)3-7/h4-7H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
CBAAUWUNZGQQMO-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1CS)O |
Canonical SMILES |
C1CC(C1CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


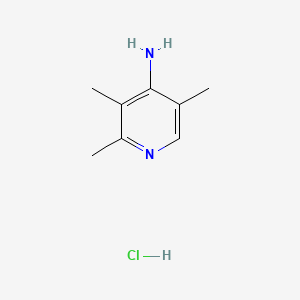
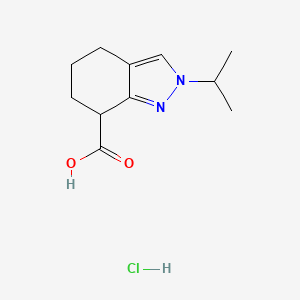
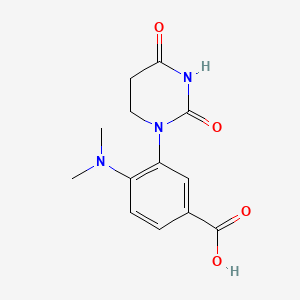
![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)
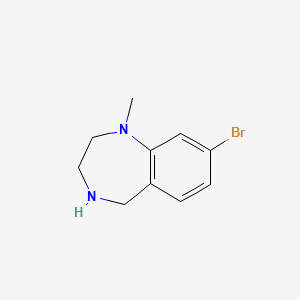
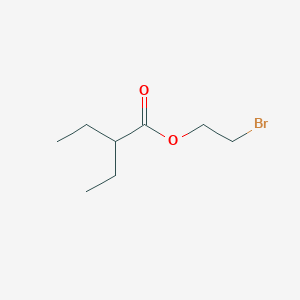

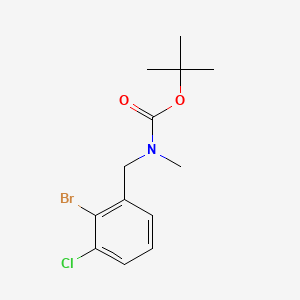
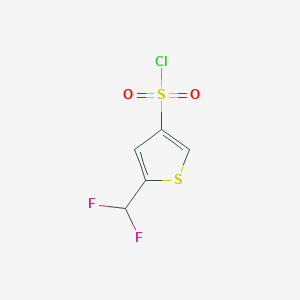
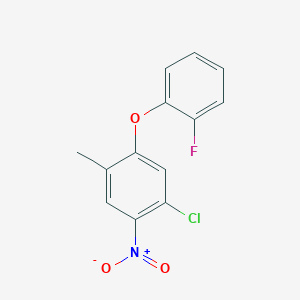
![Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15304582.png)
